![molecular formula C9H14N2 B15343436 (1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile CAS No. 216753-59-2](/img/structure/B15343436.png)
(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5S)-1-methyl-8-azabicyclo[321]octane-3-carbonitrile is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile typically involves the use of enantioselective cycloaddition reactions. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with suitable dipolarophiles, often catalyzed by chiral Lewis acids or rhodium(II) complexes . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high affinity binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
- (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group, which can be further functionalized. This distinguishes it from similar compounds that may lack the nitrile group or have different stereochemical configurations, affecting their reactivity and applications.
Propiedades
Número CAS |
216753-59-2 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-9-3-2-8(11-9)4-7(5-9)6-10/h7-8,11H,2-5H2,1H3/t7-,8-,9+/m0/s1 |
Clave InChI |
OEFJKELXKGGUPS-XHNCKOQMSA-N |
SMILES isomérico |
C[C@]12CC[C@H](N1)C[C@@H](C2)C#N |
SMILES canónico |
CC12CCC(N1)CC(C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


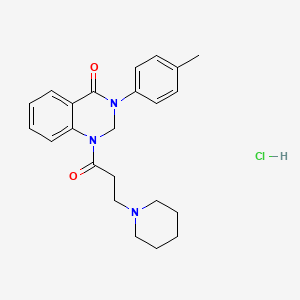
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
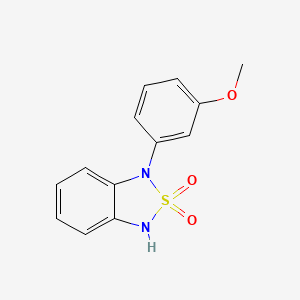

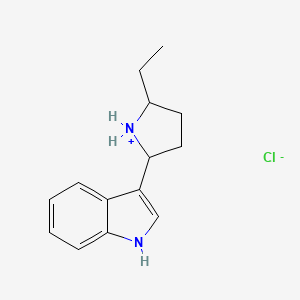
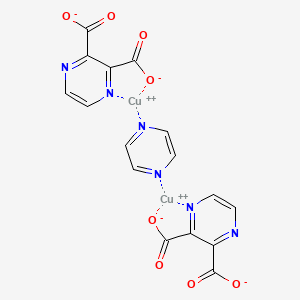
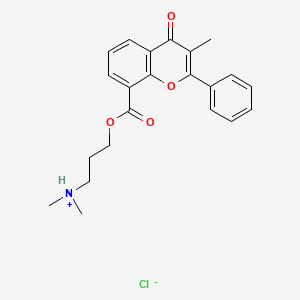
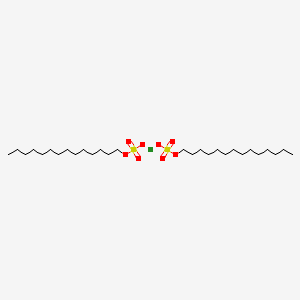

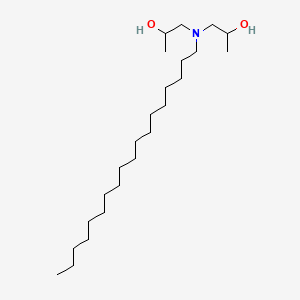


![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
